ethyl [10-(N,N-dimethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate
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Overview
Description
ETHYL N-{10-[3-(DIMETHYLAMINO)PROPANOYL]-10H-PHENOTHIAZIN-2-YL}CARBAMATE: is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with phenothiazine, which is a tricyclic compound.
Step 1: The phenothiazine core is functionalized at the 2-position with a carbamate group. This is typically achieved by reacting phenothiazine with ethyl chloroformate in the presence of a base such as triethylamine.
Step 2: The resulting intermediate is then reacted with 3-(dimethylamino)propanoic acid to introduce the 3-(dimethylamino)propionyl group. This step often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
Step 3: The final product, ETHYL N-{10-[3-(DIMETHYLAMINO)PROPANOYL]-10H-PHENOTHIAZIN-2-YL}CARBAMATE, is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve large-scale chromatography or crystallization techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups in the compound. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamate group. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Oxidized derivatives of the phenothiazine core.
Reduction: Reduced forms of the carbamate and amide groups.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Acts as a precursor for the synthesis of other phenothiazine derivatives.
Biology:
- Investigated for its potential as an antipsychotic agent due to its structural similarity to other phenothiazines.
- Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine:
- Potential applications in the treatment of psychiatric disorders.
- Explored for its antiemetic properties to prevent nausea and vomiting.
Industry:
- Utilized in the development of pharmaceuticals and fine chemicals.
- Employed in research and development for new drug candidates.
Mechanism of Action
The mechanism of action of ETHYL N-{10-[3-(DIMETHYLAMINO)PROPANOYL]-10H-PHENOTHIAZIN-2-YL}CARBAMATE is not fully understood, but it is believed to interact with neurotransmitter receptors in the brain. The compound may act as an antagonist at dopamine receptors, similar to other phenothiazines, thereby modulating neurotransmitter activity and exerting antipsychotic effects. Additionally, it may interact with histamine and serotonin receptors, contributing to its antiemetic and antihistaminic properties.
Comparison with Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine with similar structural features.
Promethazine: An antihistamine phenothiazine used to treat allergies and nausea.
Thioridazine: Another antipsychotic phenothiazine with a similar mechanism of action.
Uniqueness: ETHYL N-{10-[3-(DIMETHYLAMINO)PROPANOYL]-10H-PHENOTHIAZIN-2-YL}CARBAMATE is unique due to the presence of the 3-(dimethylamino)propionyl group, which may confer distinct pharmacological properties compared to other phenothiazines. This structural modification could potentially enhance its efficacy or reduce side effects, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H23N3O3S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
ethyl N-[10-[3-(dimethylamino)propanoyl]phenothiazin-2-yl]carbamate |
InChI |
InChI=1S/C20H23N3O3S/c1-4-26-20(25)21-14-9-10-18-16(13-14)23(19(24)11-12-22(2)3)15-7-5-6-8-17(15)27-18/h5-10,13H,4,11-12H2,1-3H3,(H,21,25) |
InChI Key |
LVZYLABPFZAZDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN(C)C |
Origin of Product |
United States |
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